molecular formula C20H17N3O2 B6640635 N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-phenylpyrimidine-5-carboxamide

N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-phenylpyrimidine-5-carboxamide

Katalognummer B6640635
Molekulargewicht: 331.4 g/mol
InChI-Schlüssel: AFDFAPHVFXAQMZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-phenylpyrimidine-5-carboxamide, also known as PHIPP, is a small molecule compound that has attracted significant attention from the scientific community due to its potential applications in various fields, including cancer research and drug development. PHIPP is a synthetic compound that was first synthesized in 2008 by a group of researchers led by Dr. Paul S. Charifson at the Novartis Institutes for Biomedical Research. Since then, several studies have been conducted to explore the various aspects of PHIPP, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Wirkmechanismus

The mechanism of action of N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-phenylpyrimidine-5-carboxamide involves its binding to the ERα and preventing it from activating genes that promote cancer cell growth. N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-phenylpyrimidine-5-carboxamide binds to the ligand-binding domain of the ERα and stabilizes it in a conformation that prevents the binding of coactivators that are required for the activation of target genes. This results in the inhibition of estrogen-dependent cell proliferation and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-phenylpyrimidine-5-carboxamide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. In breast cancer cells, N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-phenylpyrimidine-5-carboxamide has been shown to inhibit the expression of genes that are involved in cell cycle progression and DNA replication, such as cyclin D1, cyclin E, and proliferating cell nuclear antigen (PCNA). It also induces the expression of genes that are involved in cell death, such as Bax and caspase-3.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-phenylpyrimidine-5-carboxamide in lab experiments is its specificity for the ERα. N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-phenylpyrimidine-5-carboxamide binds to the ERα with high affinity and selectivity, which makes it a useful tool for studying the role of this protein in cancer and other diseases. Another advantage of N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-phenylpyrimidine-5-carboxamide is its synthetic accessibility, which allows for the synthesis of large quantities of the compound for use in various experiments.
One of the limitations of using N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-phenylpyrimidine-5-carboxamide in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer to cells or animals. Another limitation is its potential toxicity, which requires careful evaluation in preclinical studies before it can be used in clinical trials.

Zukünftige Richtungen

There are several future directions for the research on N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-phenylpyrimidine-5-carboxamide, including the development of new derivatives with improved pharmacological properties, the evaluation of its potential as a therapeutic agent for various diseases, and the elucidation of its mechanism of action at the molecular level. Some of the specific areas of research that could be explored include:
- The synthesis and evaluation of N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-phenylpyrimidine-5-carboxamide derivatives with improved solubility, bioavailability, and selectivity for the ERα.
- The evaluation of N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-phenylpyrimidine-5-carboxamide as a therapeutic agent for other diseases, such as neurodegenerative disorders and metabolic diseases.
- The identification of the molecular targets of N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-phenylpyrimidine-5-carboxamide and the elucidation of its mechanism of action at the molecular level.
- The evaluation of the potential synergistic effects of N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-phenylpyrimidine-5-carboxamide with other drugs or therapies for cancer and other diseases.
- The evaluation of the safety and efficacy of N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-phenylpyrimidine-5-carboxamide in clinical trials for the treatment of cancer and other diseases.
Conclusion:
In conclusion, N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-phenylpyrimidine-5-carboxamide, or N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-phenylpyrimidine-5-carboxamide, is a small molecule compound that has potential applications in various fields of scientific research, including cancer research and drug development. N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-phenylpyrimidine-5-carboxamide inhibits the growth of cancer cells by targeting the ERα and preventing it from activating genes that promote cancer cell growth. While N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-phenylpyrimidine-5-carboxamide has several advantages for use in lab experiments, such as its specificity for the ERα and its synthetic accessibility, it also has limitations, such as its low solubility and potential toxicity. There are several future directions for research on N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-phenylpyrimidine-5-carboxamide, including the development of new derivatives with improved pharmacological properties, the evaluation of its potential as a therapeutic agent for various diseases, and the elucidation of its mechanism of action at the molecular level.

Synthesemethoden

The synthesis of N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-phenylpyrimidine-5-carboxamide involves a multi-step process that starts with the reaction of 2-bromo-1-phenylethanone with 2,3-dihydro-1H-inden-2-ol in the presence of potassium carbonate and acetonitrile. This reaction results in the formation of 2-(1-phenylethylidene)-2,3-dihydro-1H-inden-1-one, which is then reacted with guanidine hydrochloride in the presence of triethylamine and acetonitrile to form the final product, N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-phenylpyrimidine-5-carboxamide. The overall yield of this synthesis method is around 20%, and the purity of the final product is typically greater than 95%.

Wissenschaftliche Forschungsanwendungen

N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-phenylpyrimidine-5-carboxamide has been shown to have potential applications in various fields of scientific research, including cancer research, drug development, and neurobiology. In cancer research, N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-phenylpyrimidine-5-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It does so by targeting the estrogen receptor alpha (ERα), a protein that is overexpressed in many types of cancer. N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-phenylpyrimidine-5-carboxamide binds to the ERα and prevents it from activating genes that promote cancer cell growth.
In drug development, N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-phenylpyrimidine-5-carboxamide has been used as a lead compound for the development of new drugs that target the ERα. Several derivatives of N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-phenylpyrimidine-5-carboxamide have been synthesized and tested for their ability to inhibit the growth of cancer cells. Some of these derivatives have shown promising results in preclinical studies and are currently being evaluated in clinical trials.

Eigenschaften

IUPAC Name

N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-phenylpyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2/c24-17-10-14-8-4-5-9-16(14)18(17)23-20(25)15-11-21-19(22-12-15)13-6-2-1-3-7-13/h1-9,11-12,17-18,24H,10H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFDFAPHVFXAQMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2=CC=CC=C21)NC(=O)C3=CN=C(N=C3)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-phenylpyrimidine-5-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.